Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate
Description
Properties
CAS No. |
26862-71-5 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 1,3-dihydropyrrolo[3,4-b]quinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-11-7-10-5-3-4-6-12(10)15-13(11)9-16/h3-7H,2,8-9H2,1H3 |
InChI Key |
DPNXOZFTZHIWAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2=CC3=CC=CC=C3N=C2C1 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Enamino Imides with Aldehydes and Malononitrile Derivatives
A foundational approach to constructing the pyrrolo[3,4-b]quinoline scaffold involves a base-promoted three-component reaction. As detailed in recent studies, β-enamino imides react with aromatic aldehydes and malononitrile derivatives (e.g., malononitrile, ethyl cyanoacetate) to form functionalized pyrroloquinolines . For Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate, malononitrile’s ester derivative serves as the carboxylate precursor.
The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the β-enamino imide. Subsequent cyclization and aromatization yield the target compound. Optimized conditions employ potassium carbonate as a base in ethanol at reflux (80–90°C), achieving yields of 70–85% . Substituted aldehydes (e.g., 4-chlorobenzaldehyde) enhance electronic diversity but require careful steric consideration to avoid side reactions.
Multi-Component Reactions Using Enaminones and Isatins
Alternative routes leverage Brønsted acid-catalyzed reactions between isatins and enaminones. A representative protocol involves treating isatin derivatives with N-aryl enaminones in acetic acid and 1,4-dioxane at 110°C . This method generates 3-acetoxy-2,3-dihydro-1H-pyrrolo[3,4-c]quinolin-1-ones, which undergo ester exchange with ethanol under acidic conditions to yield the ethyl carboxylate derivative.
Key optimization data from this approach are summarized below:
| Solvent | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,4-Dioxane | Acetic acid | 110 | 2.0 | 71 |
| Toluene | Acetic acid | 110 | 2.0 | 62 |
| Xylene | Acetic acid | 130 | 2.0 | 56 |
The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like 1,4-dioxane favoring higher yields .
Esterification and Cyclization of Quinoline Precursors
A stepwise strategy involves synthesizing pyrroloquinoline intermediates followed by esterification. For instance, 7-chloro-4-methoxy-2-quinolone derivatives are alkylated with phthalimidoethyl groups, followed by deprotection and cyclization to form pyrrolo[2,3-b]quinoline cores . Subsequent esterification with ethyl acrylate and reduction with aluminium hydride introduces the propanol side chain, which is cyclized to diazacyclopenta[jk]phenanthrene derivatives. Hydrolysis of these intermediates yields ketones, which are further functionalized to ethyl carboxylates .
This method’s critical advantage lies in its modularity, enabling precise control over substituents. However, the multi-step nature (6–8 steps) results in lower overall yields (40–50%) compared to one-pot methodologies .
Optimization of Reaction Conditions
Reaction parameters such as temperature, catalyst loading, and solvent polarity profoundly influence yield and purity. For three-component reactions, increasing the temperature from 110°C to 130°C improves cyclization rates but risks decomposition above 140°C . Acid catalysts like KHSO4 in xylene enhance protonation of intermediates, driving the reaction toward pyrroloquinoline formation .
Comparative studies of base catalysts reveal that potassium carbonate outperforms sodium hydroxide due to milder basicity, reducing side reactions such as ester hydrolysis . Solvent screening further highlights ethanol’s superiority over DMF or THF, as its protic nature stabilizes charged intermediates during cyclization .
Characterization and Analytical Techniques
Structural confirmation of this compound relies on advanced spectroscopic methods. Nuclear magnetic resonance (NMR) spectroscopy identifies key proton environments: the ethyl ester group resonates as a quartet at δ 4.2–4.4 ppm (J = 7.1 Hz), while the pyrrolidine ring protons appear as multiplet signals between δ 3.8–4.1 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 242.27 (C14H14N2O2) .
X-ray crystallography, though less commonly employed, validates the bicyclic framework and ester orientation. Purity assessments via HPLC typically show >95% purity when reactions are conducted under optimized conditions .
Chemical Reactions Analysis
Microwave-Assisted Intramolecular Cycloaddition
This method involves heating aldehydes and secondary amines under microwave conditions to form the pyrroloquinoline core. For example:
-
Reagents : Aldehyde derivatives (e.g., 4 ) and secondary amines (e.g., 5a–c ) .
-
Conditions : 200–215°C for 15 minutes under microwave irradiation.
-
Yield : Diastereomeric ratios determined by HPLC, with structural confirmation via NMR spectroscopy .
Hydrogenation of Nitro Precursors
A palladium-catalyzed hydrogenation method is used to reduce nitro groups to amine functionalities:
-
Reagents : Ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate, 10% palladium-on-charcoal, ethanol .
-
Conditions : Hydrogenation at 20°C under 2 bar pressure for 3 hours .
-
Yield : 14.1 g (93% yield) with purification via silica gel chromatography .
Reaction Mechanisms
The compound undergoes reactions typical of esters and heterocycles, including:
Ester Hydrolysis
The ethyl ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid:
-
Conditions : Aqueous ammonia, methanol, or ethanol at ambient/reflux temperatures .
-
Product : 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid derivatives .
Heterocyclic Ring Modifications
The pyrroloquinoline core can undergo further functionalization:
-
Amidation : Reaction with methylamine or ammonia to form amides (e.g., 6a-1 , 6a-2 ) .
-
Cyclization : Formation of hexahydro derivatives via intramolecular cycloaddition .
Chemical Reactivity
The compound exhibits diverse reactivity due to its ester and heterocyclic functionalities:
Nucleophilic Substitution
The ester group participates in nucleophilic substitution reactions:
-
Example : Reaction with N-ethylpiperazine under catalytic conditions to form substituted quinolones .
Ring-Forming Reactions
The pyrroloquinoline core can serve as a scaffold for further cyclization:
-
1,3-Dipolar Cycloaddition : Formation of hexahydro derivatives via microwave-assisted intramolecular reactions .
Analytical Characterization
Key techniques used to analyze the compound include:
NMR Spectroscopy
Mass Spectrometry (MS)
Scientific Research Applications
Biological Activities
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate exhibits significant biological activities, including:
- Anticancer Properties : Research indicates that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : Studies have reported its effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.
- Fluorescent Properties : Its unique structure allows it to function as a fluorescent probe in biological imaging applications .
Applications in Medicinal Chemistry
- Drug Development : The compound's ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.
- Fluorescent Sensors : Due to its photophysical properties, it can be utilized in the design of fluorescent sensors for detecting metal ions or biomolecules in clinical diagnostics.
Applications in Materials Science
This compound has potential applications in materials science, particularly in the development of:
- Organic Light Emitting Diodes (OLEDs) : Its fluorescent properties can be harnessed for use in OLED technology.
- Polymer Composites : Incorporating this compound into polymer matrices could enhance their optical properties and thermal stability.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating promising antimicrobial activity suitable for further development into therapeutic agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate | Methoxy-substituted variant | Enhanced solubility and possibly altered bioactivity |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline | Simplified structure | Lacks carboxylate functionality |
| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Pyrimidine derivative | Different heterocyclic framework |
These compounds illustrate variations in substituents that can influence their chemical behavior and biological activity.
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as acetylcholinesterase and protein kinases, leading to various biological effects. The compound can also interfere with signal transduction pathways, such as the RAS–MEK–ERK and PI3K–Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate and related heterocycles:
Key Differences
- Core Structure: The target compound’s pyrroloquinoline core distinguishes it from pyridazine () or pyridine-based analogs (). The fused quinoline system may enhance aromatic stacking interactions in biological targets compared to simpler heterocycles.
- Substituents : The ethoxy-oxoethyl group at position 3 (target compound) contrasts with the chloro substituent in ’s derivative. This difference impacts electronic properties and reactivity; chloro groups are electron-withdrawing, while ethoxy-oxoethyl may introduce steric bulk.
- Synthesis Complexity: The Wittig reaction () used for β-enamino esters is less resource-intensive than the multi-step lithiation/TIPS deprotection in .
Biological Activity
Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that integrates a pyrrole and quinoline moiety. The presence of the carboxylate functional group enhances its reactivity and biological activity. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Friedländer Condensation : This reaction involves the condensation of an amino ketone with a carbonyl compound.
- Cyclization Reactions : Cyclization can be achieved through various methods, including the use of acid catalysts or heat.
Biological Activities
This compound exhibits significant biological activities, which can be categorized as follows:
Antitumor Activity
Recent studies have indicated that derivatives of pyrroloquinolines possess selective antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines .
Case Study :
A study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent antitumor activity .
Antimicrobial Properties
Research has shown that this compound has antimicrobial properties against a range of pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
Comparison with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antitumor, Antimicrobial | Bicyclic structure with carboxylate group |
| Ethyl 7-methoxy-1,3-dihydro-2H-pyrrolo[3,4-b]quinoline-2-carboxylate | Enhanced solubility | Methoxy substitution may alter bioactivity |
| 2,3-Dihydro-1H-pyrrolo[3,4-b]quinoline | Limited activity | Simplified structure without carboxylate |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor growth and microbial metabolism.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells through various signaling pathways.
Q & A
Q. What are the common synthetic routes for Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via condensation of pyrrole-2-carboxylate derivatives with carbonyl chlorides or isoquinoline precursors. For example:
- Route 1 : Ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with substituted benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux, yielding derivatives with 23–45% efficiency. Products are characterized via ESI-MS and H NMR (e.g., δ 12.52 ppm for NH protons) .
- Route 2 : Tosylmethylisocyanide (TOSMIC) reactions generate fused pyrroloquinolines. Post-synthesis purification involves column chromatography (e.g., alumina with ethyl acetate) and spectroscopic validation (IR: 1701 cm for carbonyl groups) .
Q. How is structural elucidation performed for pyrroloquinoline derivatives?
Key methods include:
- NMR Spectroscopy : H NMR detects aromatic protons (e.g., δ 6.32–7.57 ppm for quinoline rings) and ester groups (δ 4.27 ppm for –OCHCH) .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 402.2 for iodinated derivatives) .
- X-ray Crystallography : Resolves ambiguities in substituent configuration (e.g., C–H⋯π interactions in crystal lattices) .
Q. What safety protocols are recommended for handling this compound?
Based on hazard classifications:
- GHS Warnings : Acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles), work in fume hoods, and avoid direct contact. Emergency procedures require pH adjustment (e.g., sodium bicarbonate for spills) .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-efficiency reactions (e.g., 23% yield)?
Strategies include:
- Catalyst Screening : Aluminum chloride (AlCl) in dichlorobenzene improves cyclization efficiency (73% yield in analogous syntheses) .
- Reagent Stoichiometry : Excess acyl chlorides (1.5–2 eq) enhance coupling reactions .
- Temperature Control : Prolonged heating (5h at 378 K) ensures complete ring closure .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
Case study: Ambiguity in substituent configuration (cis/trans isomers) was resolved via:
- 2D NMR : NOESY correlations differentiate spatial arrangements of methyl and ester groups .
- X-ray Diffraction : Confirms bond angles (e.g., C2–C3–C7–C23 = 151.18°) and hydrogen-bonding networks .
Q. What methodologies evaluate the biological activity of pyrroloquinoline derivatives?
Q. How can computational modeling support the design of novel analogs?
- Docking Studies : Use crystal structure data (e.g., C–H⋯π interactions) to predict binding to target proteins .
- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
